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Compound of Interest

Compound Name: N3-C4-NHS ester

Cat. No.: B1312201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N3-C4-NHS ester in
the development of Antibody-Drug Conjugates (ADCs) for cancer research. This document

details the chemical properties of the linker, protocols for antibody conjugation and subsequent

click chemistry, and methods for the characterization of the resulting ADCs.

Introduction to N3-C4-NHS Ester
N3-C4-NHS ester is a heterobifunctional crosslinker that plays a crucial role in the construction

of ADCs. It features two key reactive groups:

An N-Hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the side

chains of lysine residues) on antibodies to form stable amide bonds.

An azide (N3) group that serves as a handle for "click chemistry," a highly efficient and

specific bioorthogonal reaction. This allows for the subsequent attachment of a cytotoxic

payload that has been modified with a terminal alkyne.

The "C4" designation refers to the four-carbon spacer that separates the azide and the NHS

ester, providing spatial separation between the antibody and the payload. N3-C4-NHS ester is
a non-cleavable linker, meaning the payload is released upon lysosomal degradation of the

antibody within the target cancer cell.
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Key Applications in Cancer Research
The primary application of N3-C4-NHS ester is in the synthesis of ADCs for targeted cancer

therapy. This approach allows for the selective delivery of highly potent cytotoxic agents to

tumor cells that express a specific surface antigen recognized by the antibody component of

the ADC. This targeted delivery minimizes systemic toxicity and enhances the therapeutic index

of the cytotoxic payload.

A prominent class of cytotoxic payloads conjugated using this methodology are

pyrrolobenzodiazepine (PBD) dimers. PBD dimers are potent DNA cross-linking agents that

induce cell death, making them highly effective anti-cancer agents.

Data Presentation: Representative In Vitro
Cytotoxicity of PBD-Dimer ADCs
The following table summarizes representative in vitro cytotoxicity data for ADCs constructed

using methodologies analogous to those employing N3-C4-NHS ester, demonstrating the

potent and specific anti-cancer activity of these conjugates. The data showcases the IC50

values (the concentration of the ADC required to inhibit the growth of 50% of the cancer cells)

in various cancer cell lines.
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Cell Line
Cancer
Type

Target
Antigen

ADC
Cytotoxicity
(IC50,
ng/mL)

Non-
Targeting
Control
ADC (IC50)

Reference

SK-BR-3
Breast

Cancer
HER2 11-48 Inactive [1]

KPL-4
Breast

Cancer
HER2 <48 (active) Inactive [1]

MCF7
Breast

Cancer
HER2 (low) Inactive Inactive [1]

BJAB
B-cell

Lymphoma
CD22

0.10-1.73

µg/mL

Inactive at

low doses
[1]

WSU-DLCL2
B-cell

Lymphoma
CD22

<1.73 µg/mL

(active)

Inactive at

low doses
[1]

Jurkat
T-cell

Leukemia

CD22

(negative)

Inactive at

low doses

Inactive at

low doses
[1]

Experimental Protocols
Protocol 1: Antibody Modification with N3-C4-NHS Ester
This protocol describes the conjugation of the N3-C4-NHS ester to the primary amines of a

monoclonal antibody.

Materials:

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

N3-C4-NHS ester

Anhydrous dimethyl sulfoxide (DMSO)

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
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Desalting column (e.g., Sephadex G-25)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Antibody Preparation:

Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer

exchange into the reaction buffer using a desalting column.

N3-C4-NHS Ester Stock Solution:

Immediately before use, dissolve the N3-C4-NHS ester in anhydrous DMSO to a

concentration of 10 mM.

Conjugation Reaction:

Add a 5- to 20-fold molar excess of the N3-C4-NHS ester stock solution to the antibody

solution. The final DMSO concentration should not exceed 10% (v/v).

Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle

mixing.

Quenching:

Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted

NHS ester.

Incubate for 15-30 minutes at room temperature.

Purification:

Remove excess, unreacted N3-C4-NHS ester and byproducts by size-exclusion

chromatography using a desalting column equilibrated with an appropriate buffer (e.g.,

PBS, pH 7.4).
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Characterization:

Determine the concentration of the azide-modified antibody using a spectrophotometer at

280 nm.

Confirm the incorporation of the azide group using techniques such as mass spectrometry

or a fluorescent alkyne probe followed by fluorescence detection.

Protocol 2: Click Chemistry Conjugation of an Alkyne-
Modified Payload
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to

conjugate an alkyne-modified cytotoxic payload to the azide-modified antibody.

Materials:

Azide-modified antibody from Protocol 1

Alkyne-modified cytotoxic payload (e.g., a PBD dimer)

Copper(II) sulfate (CuSO4)

A reducing agent (e.g., sodium ascorbate)

A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

Anhydrous DMSO

Reaction buffer (e.g., PBS, pH 7.4)

Purification system (e.g., size-exclusion chromatography)

Procedure:

Reagent Preparation:

Prepare a stock solution of the alkyne-modified payload in DMSO.
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Prepare fresh stock solutions of CuSO4, the reducing agent, and the stabilizing ligand in

an appropriate solvent.

Click Reaction Mixture:

In a reaction tube, combine the azide-modified antibody with a molar excess of the alkyne-

modified payload. The exact molar ratio should be optimized to achieve the desired drug-

to-antibody ratio (DAR).

Add the stabilizing ligand to the mixture.

Add the CuSO4 solution.

Initiate the reaction by adding the reducing agent.

Incubation:

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

Purification:

Purify the resulting ADC using size-exclusion chromatography to remove unreacted

payload, catalyst, and other small molecules.

Characterization:

Determine the protein concentration of the purified ADC (A280).

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis

spectroscopy (if the payload has a distinct absorbance) or hydrophobic interaction

chromatography (HIC).

Confirm the integrity and purity of the ADC using SDS-PAGE and mass spectrometry.

Visualizations
Structure and Reaction of N3-C4-NHS Ester
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Caption: Reaction of N3-C4-NHS ester with an antibody's lysine residue.

ADC Synthesis Workflow
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Caption: Overall workflow for the synthesis of an ADC using N3-C4-NHS ester.
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Signaling Pathway: PBD-Dimer ADC Induced Apoptosis
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Caption: Mechanism of action for a PBD-dimer ADC leading to apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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